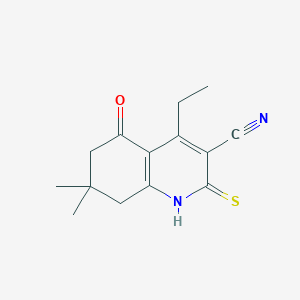

4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

CAS No.: 885268-41-7

Cat. No.: VC2633030

Molecular Formula: C14H16N2OS

Molecular Weight: 260.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885268-41-7 |

|---|---|

| Molecular Formula | C14H16N2OS |

| Molecular Weight | 260.36 g/mol |

| IUPAC Name | 4-ethyl-7,7-dimethyl-5-oxo-2-sulfanylidene-6,8-dihydro-1H-quinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C14H16N2OS/c1-4-8-9(7-15)13(18)16-10-5-14(2,3)6-11(17)12(8)10/h4-6H2,1-3H3,(H,16,18) |

| Standard InChI Key | XDNJIYOTWTYIBV-UHFFFAOYSA-N |

| SMILES | CCC1=C(C(=S)NC2=C1C(=O)CC(C2)(C)C)C#N |

| Canonical SMILES | CCC1=C(C(=S)NC2=C1C(=O)CC(C2)(C)C)C#N |

Introduction

Chemical Identity and Fundamental Properties

4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a specialized organic compound belonging to the quinoline derivative class. It is identified by the CAS (Chemical Abstracts Service) Registry Number 885268-41-7, which serves as its unique identifier in chemical databases and literature . The compound has a defined molecular formula of C14H16N2OS, containing 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The molecular weight of this compound is calculated to be 260.35 grams per mole, which is consistent across multiple sources .

The IUPAC name for this compound is 4-ethyl-7,7-dimethyl-5-oxo-2-sulfanyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile, which systematically describes its structure according to international chemical nomenclature standards . For database and computational chemistry purposes, the compound has been assigned the InChI Key XDNJIYOTWTYIBV-UHFFFAOYSA-N, which serves as a fixed-length character string that uniquely identifies the chemical structure .

Structural Components and Features

The structural backbone of 4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile consists of a partially hydrogenated quinoline ring system. This heterocyclic framework contains a nitrogen atom in one of the rings, characteristic of quinolines. The "tetrahydro" prefix in the name indicates that four hydrogen atoms have been added to the quinoline skeleton, specifically at positions 5, 6, 7, and 8, creating a partially saturated ring system .

The compound features several key functional groups that define its chemical properties:

-

A carbonitrile (CN) group at position 3

-

A mercapto (thiol, SH) group at position 2

-

An ethyl substituent at position 4

-

Two methyl groups at position 7 (geminal dimethyl groups)

-

A carbonyl (C=O) group at position 5, forming part of an amide functional group

These structural elements combine to create a complex molecule with multiple reactive sites and potential for diverse chemical interactions.

Physical and Chemical Properties

Physicochemical Parameters

The compound possesses several calculated physicochemical properties that are valuable for predicting its behavior in biological systems and chemical reactions:

The LogP value of 2.95948 indicates moderate lipophilicity, suggesting that the compound has a reasonable balance between hydrophilic and hydrophobic properties . This characteristic is often important for drug-like molecules, as it influences membrane permeability and distribution in biological systems. The TPSA value of 53.75 Ų is relatively moderate, indicating a reasonable ability to permeate cell membranes, another property often considered in pharmaceutical research .

With 4 hydrogen bond acceptors and 1 hydrogen bond donor, the compound has the potential to form hydrogen bonds with biological targets, potentially indicating some level of biological activity . The presence of only 1 rotatable bond suggests relatively limited conformational flexibility .

Nomenclature and Alternative Designations

The compound is known by several names and designations in the chemical literature and commercial catalogs, reflecting different naming conventions and approaches to describing its structure.

Systematic and Common Names

The primary systematic names for this compound include:

-

4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile (most commonly used name)

-

3-Quinolinecarbonitrile, 4-ethyl-1,2,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-2-thioxo- (alternative systematic name)

-

4-Ethyl-1,2,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-2-thioxo-3-quinolinecarbonitrile (another variation)

-

4-ethyl-7,7-dimethyl-5-oxo-2-sulfanyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile (IUPAC name)

The variety of names reflects different approaches to prioritizing structural features in the nomenclature, but they all describe the same chemical entity.

Registry Information

For database and regulatory purposes, the compound is identified by:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 885268-41-7 |

| MDL Number | MFCD00435842 |

| InChI | 1S/C14H16N2OS/c1-4-8-9(7-15)13(18)16-10-5-14(2,3)6-11(17)12(8)10/h4-6H2,1-3H3,(H,16,18) |

| InChI Key | XDNJIYOTWTYIBV-UHFFFAOYSA-N |

These identifiers ensure unambiguous reference to the specific chemical structure across different databases and literature sources .

These commercial offerings suggest that the compound is primarily used in research settings, possibly for medicinal chemistry, synthetic methodology development, or as an intermediate in the synthesis of more complex molecules.

Structural Relationships and Related Compounds

4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile belongs to a broader family of quinoline and tetrahydroquinoline derivatives, many of which have been studied for their diverse biological activities.

Related Quinoline Derivatives

The search results reveal information about several structurally related compounds:

-

2-Mercapto-5,7-dimethylquinoline-3-carbonitrile (CAS: 917750-53-9) - A similar compound that lacks the tetrahydro feature and has a different substitution pattern for the methyl groups .

-

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - A related compound that contains an amino group instead of a mercapto group and features an additional 4-chlorophenyl substituent .

-

Various 1,4,5,6,7,8-hexahydroquinolines - The search results mention research on novel compounds in this structural class, suggesting ongoing interest in the synthesis and properties of these molecules .

Hexahydroquinoline Scaffold

The hexahydroquinoline scaffold present in 4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is of particular interest in medicinal chemistry. Related substituted quinolines and their derivatives have been reported to possess various biological activities, including:

While these activities are associated with the broader class of quinoline derivatives rather than specifically with 4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile, they suggest potential directions for research into the biological properties of this compound.

Reactivity and Chemical Behavior

Based on its structural features, 4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile would be expected to exhibit specific reactivity patterns.

Predicted Reactivity

The compound contains several reactive functional groups that would influence its chemical behavior:

-

The mercapto (thiol) group at position 2 represents a nucleophilic site that could participate in various reactions, including:

-

Alkylation reactions

-

Oxidation to disulfides

-

Metal coordination

-

-

The nitrile group at position 3 could undergo reactions typical of nitriles:

-

Hydrolysis to carboxylic acids or amides

-

Reduction to amines

-

Addition reactions with nucleophiles

-

-

The carbonyl group at position 5 (part of an amide/lactam structure) would be expected to exhibit the characteristic reactivity of amides, though with reduced reactivity compared to ketones or aldehydes due to resonance stabilization.

Search result mentions that in related β-lactam structures, nucleophilic reagents rapidly cleave the lactam ring. While this information refers to a different ring system (a four-membered β-lactam rather than the six-membered lactam in the target compound), it suggests potential reactivity patterns that might be relevant to understanding the chemical behavior of 4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume